molecular formula C11H14O3 B1628855 2-m-Tolyloxymethyl-[1,3]dioxolane CAS No. 850348-74-2

2-m-Tolyloxymethyl-[1,3]dioxolane

Cat. No. B1628855
CAS RN: 850348-74-2
M. Wt: 194.23 g/mol
InChI Key: OZPOXDKIDDUPFI-UHFFFAOYSA-N
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Description

“2-m-Tolyloxymethyl-[1,3]dioxolane” is a chemical compound with the molecular formula C11H14O3 and a molecular weight of 194.23 . It is used for research purposes .


Physical And Chemical Properties Analysis

The predicted physical properties of “2-m-Tolyloxymethyl-[1,3]dioxolane” include a melting point of 57.81°C, a boiling point of approximately 296.1°C at 760 mmHg, a density of approximately 1.1 g/cm^3, and a refractive index of n 20D 1.51 .

Scientific Research Applications

Advanced Analytical Techniques for Lignin Characterization

2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane has been employed as a phosphitylation reagent in quantitative 31P NMR analysis of hydroxyl groups in lignins, offering an experimental protocol for spectra acquisition. This technique provides a way to accurately determine the phenolic moieties in lignins, showcasing excellent resolution for different phenolic hydroxyl environments, although it sacrifices resolution in the aliphatic hydroxyl region (Granata & Argyropoulos, 1995).

Versatile Building Block for Sustainable Chemistry

Glycerol carbonate, or glycerine carbonate (4-hydroxymethyl-2-oxo-1,3-dioxolane), has seen increased interest due to its versatile reactivity and potential for valorizing waste glycerol. It serves as a versatile building block in various domains, including solvents and polymers, highlighting its role in supporting sustainable chemical practices (Sonnati et al., 2013).

Enhancing Polymerization Control and Degradability

2-Methylene-4-phenyl-1,3-dioxolane has been utilized as a controlling comonomer in nitroxide-mediated polymerization (NMP), demonstrating its effectiveness in preparing well-defined and degradable copolymers. This application underlines the material's utility in creating polymers with controlled ester group incorporation, leading to significant molecular weight reduction upon hydrolysis, without cytotoxicity (Delplace et al., 2015).

Core Cross-Linked Polyester Micelles for Drug Delivery

The synthesis of biodegradable amphiphilic block copolymers using 5-(4-(prop-2-yn-1-yloxy)benzyl)-1,3-dioxolane-2,4-dione demonstrates the creation of core cross-linked polyester micelles. These micelles offer improved structural stability and controlled release capabilities, suggesting potential for controlled release and drug delivery applications (Zhang et al., 2013).

Stabilization for Rechargeable Lithium Batteries

The stabilization of LiAsF6/1,3-dioxolane electrolytes for use in rechargeable lithium batteries has been achieved by adding 2-methylfuran. This stabilization technique addresses issues of polymerization of the electrolyte, enhancing both shelf and cycle life in Li/TiS2 cells (Goldman, Dominey & Koch, 1989).

Mechanism of Action

Target of Action

It is known that dioxolanes, a group of organic compounds containing the dioxolane ring, can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol . This suggests that 2-m-Tolyloxymethyl-[1,3]dioxolane may interact with aldehydes and ketones in biological systems.

Mode of Action

Dioxolanes are known to be stable against all types of nucleophiles and bases . This stability might play a role in the interaction of 2-m-Tolyloxymethyl-[1,3]dioxolane with its targets.

Pharmacokinetics

Its predicted properties include a melting point of 5781°C and a boiling point of approximately 2961°C at 760 mmHg . Its density is predicted to be approximately 1.1 g/cm^3 . These properties may influence its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-m-Tolyloxymethyl-[1,3]dioxolane. For instance, its stability against nucleophiles and bases suggests that it may be more effective in environments with a high presence of these compounds.

properties

IUPAC Name

2-[(3-methylphenoxy)methyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-9-3-2-4-10(7-9)14-8-11-12-5-6-13-11/h2-4,7,11H,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPOXDKIDDUPFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590065
Record name 2-[(3-Methylphenoxy)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-m-Tolyloxymethyl-[1,3]dioxolane

CAS RN

850348-74-2
Record name 2-[(3-Methylphenoxy)methyl]-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850348-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3-Methylphenoxy)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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